molecular formula C13H15ClN4OS B10869050 N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B10869050
M. Wt: 310.80 g/mol
InChI Key: AOBWWAJEOMMGKU-UHFFFAOYSA-N
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Description

N~1~-(3-CHLOROPHENYL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLOROPHENYL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLOROPHENYL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-CHLOROPHENYL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CHLOROPHENYL)-2-[(4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE: Lacks the ethyl group on the triazole ring.

    N~1~-(3-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE: Contains a methyl group instead of an ethyl group on the triazole ring.

Uniqueness

The presence of the ethyl group on the triazole ring in N1-(3-CHLOROPHENYL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE may confer unique biological properties or reactivity compared to similar compounds. This structural variation can influence the compound’s interaction with biological targets and its overall efficacy.

Properties

Molecular Formula

C13H15ClN4OS

Molecular Weight

310.80 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C13H15ClN4OS/c1-3-11-16-13(18-17-11)20-8(2)12(19)15-10-6-4-5-9(14)7-10/h4-8H,3H2,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

AOBWWAJEOMMGKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SC(C)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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